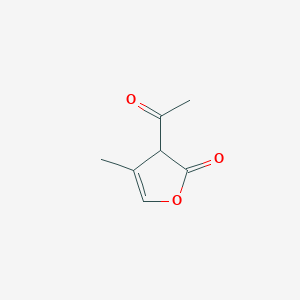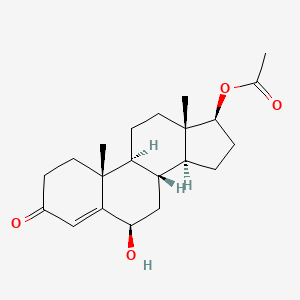![molecular formula C7H10O2 B13833218 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one](/img/structure/B13833218.png)
1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-7-oxabicyclo[410]heptan-3-one is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one can be synthesized through the oxidation of cyclohexene using dendritic complexes . The reaction typically involves the use of oxidizing agents such as peracids or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Peracids, hydrogen peroxide, and other oxidizing agents.
Reduction: Metal hydrides such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Formation of more oxidized bicyclic compounds.
Reduction: Formation of diols.
Substitution: Formation of substituted bicyclic compounds with various functional groups.
Scientific Research Applications
1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one has several applications in scientific research:
Medicine: Research into its potential as an anticapsin analog.
Industry: Used in the synthesis of various organic compounds and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one involves its interaction with specific molecular targets and pathways. For example, when used as a substrate for enzyme studies, the compound binds to the active site of the enzyme, facilitating the reductive reaction of ketones . The oxirane ring’s reactivity plays a crucial role in these interactions, allowing for various chemical transformations.
Comparison with Similar Compounds
- cis-Piperitone epoxide
- trans-Piperitone oxide
- p-Menthan-3-one, 1,2-epoxy-
- Piperitone oxide
- Piperitone 1-oxide
- 1,2-Epoxy-p-menthane-3-one
- Piperiton epoxid
- 3-Isopropyl-6-methyl-7-oxabicyclo[4.1.0]heptan-2-one
Uniqueness: 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one is unique due to its specific structure, which includes a methyl group at the 1-position and an oxirane ring fused to a cyclohexane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
1-methyl-7-oxabicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C7H10O2/c1-7-4-5(8)2-3-6(7)9-7/h6H,2-4H2,1H3 |
InChI Key |
LGNAVYDBKFCTDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(=O)CCC1O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833156.png)



![3,9-Dihydroimidazo[4,5-h]quinolin-6-one](/img/structure/B13833194.png)

![alpha-DeltaUA-[1-->4]-GlcN-6S](/img/structure/B13833203.png)




